

Application Notes and Protocols: Lactat-CY5 for Live-Cell Imaging

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Compound of Interest

Compound Name: *Lactat-CY5*

Cat. No.: *B15557299*

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Introduction

Lactate, once considered a mere byproduct of anaerobic glycolysis, is now recognized as a key metabolic fuel and signaling molecule involved in a plethora of physiological and pathological processes, including cancer metabolism, immunology, and neuroscience.[1] The ability to monitor lactate dynamics in real-time within living cells is crucial for understanding its complex roles and for the development of novel therapeutics targeting metabolic pathways.

This document provides detailed application notes and protocols for the use of **Lactat-CY5**, a novel fluorescent probe for the sensitive and specific detection of lactate in live-cell imaging applications. **Lactat-CY5** is a chemical probe that exhibits enhanced fluorescence upon binding to lactate, with excitation and emission spectra in the far-red range, making it suitable for multiplexing with other fluorescent reporters and minimizing phototoxicity.[2]

Principle of Detection

Lactat-CY5 operates on a fluorescence resonance energy transfer (FRET) or a conformational change-based mechanism. Upon binding to lactate, the probe undergoes a structural rearrangement that leads to an increase in its fluorescence intensity. The far-red Cy5 fluorophore offers the advantage of reduced phototoxicity and deeper tissue penetration for in vivo imaging, although this protocol focuses on in vitro live-cell applications.[2]

Data Presentation

The following tables summarize typical lactate concentrations and key characteristics of fluorescent lactate sensors, providing a reference for expected experimental outcomes.

Table 1: Reported Lactate Concentrations in Different Cellular Compartments

Cellular Compartment	Cell Type(s)	Reported Lactate Concentration (μM)	Reference
Cytosol	HEK293, H1299, HeLa	~1,000	[3]
Mitochondria	HEK293, H1299, HeLa	5,000 - 10,000	[1][3]
Nucleus	HEK293	~1,000	[1]

Table 2: Comparison of Genetically Encoded Fluorescent Lactate Sensors

Sensor Name	Sensor Type	Kd for Lactate	Dynamic Range (in vitro)	Excitation/Emission (nm)	Reference
FiLa	Ratiometric GFP-based	~130 μM	1,500% - 2,700%	420/488 (Ex), 520 (Em)	[3][4]
Green Lindoblum	Intensity-based GFP	30 μM	~520%	500 (Ex), 514 (Em)	[5][6]
Laconic	FRET-based (CFP/YFP)	~830 μM	~20%	430 (Ex), 475/530 (Em)	[3][7]
CanlonicSF	Single-fluorophore GFP	~300 μM	~200%	N/A	[8]

Experimental Protocols

I. Live-Cell Imaging of Intracellular Lactate Dynamics with Lactat-CY5

This protocol outlines the steps for loading **Lactat-CY5** into cultured mammalian cells and performing time-lapse fluorescence microscopy to monitor changes in intracellular lactate levels.

Materials:

- **Lactat-CY5** probe
- Adherent mammalian cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes
- Complete cell culture medium
- Live Cell Imaging Solution (e.g., HBSS)
- Reagents for inducing metabolic changes (e.g., glucose, oligomycin, 2-deoxy-D-glucose)
- Fluorescence microscope with environmental control (37°C, 5% CO₂) and appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm)

Procedure:

- Cell Preparation:
 - Plate cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
 - Ensure healthy cell morphology before proceeding.
- **Lactat-CY5** Loading:
 - Prepare a stock solution of **Lactat-CY5** in DMSO.
 - Dilute the **Lactat-CY5** stock solution in pre-warmed Live Cell Imaging Solution to the final working concentration (typically 1-10 µM, optimization may be required).

- Remove the culture medium from the cells and wash once with pre-warmed Live Cell Imaging Solution.
- Add the **Lactat-CY5** loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
- Washing:
 - After incubation, gently remove the loading solution.
 - Wash the cells two to three times with pre-warmed Live Cell Imaging Solution to remove any excess, unbound probe.
 - Add fresh, pre-warmed Live Cell Imaging Solution to the dish for imaging.
- Live-Cell Imaging:
 - Place the dish on the microscope stage within the environmental chamber.
 - Allow the cells to acclimate for at least 10 minutes before starting image acquisition.
 - Acquire baseline fluorescence images using the Cy5 filter set. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
 - To observe lactate dynamics, introduce metabolic modulators (e.g., a bolus of glucose to stimulate glycolysis or an inhibitor like oligomycin to block mitochondrial respiration).
 - Capture time-lapse images at appropriate intervals (e.g., every 1-5 minutes) to monitor the change in fluorescence intensity.
- Data Analysis:
 - Quantify the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software (e.g., ImageJ/Fiji).
 - Normalize the fluorescence intensity to the baseline to determine the relative change in lactate concentration.

II. High-Throughput Screening for Modulators of Lactate Metabolism

This protocol is designed for screening compound libraries for their effects on intracellular lactate levels using a microplate reader.

Materials:

- **Lactat-CY5** probe
- Cells cultured in 96- or 384-well black, clear-bottom microplates
- Compound library
- Fluorescence microplate reader with bottom-reading capabilities and appropriate filters for Cy5.

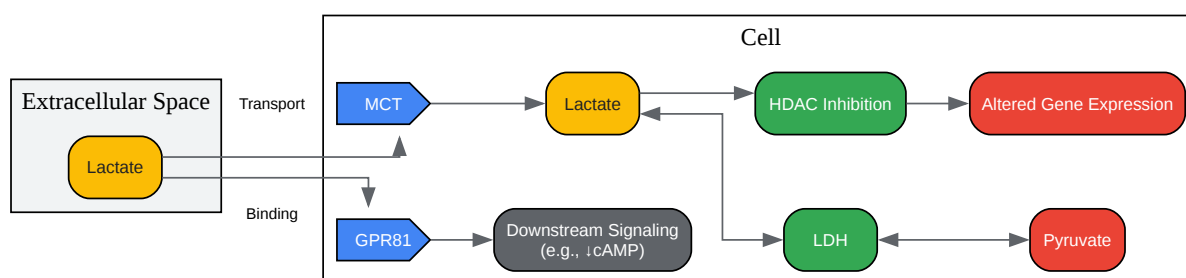
Procedure:

- Cell Plating: Seed cells into the microplate wells and culture until they reach the desired confluency.
- Compound Treatment: Add compounds from the library to the respective wells at the desired concentrations and incubate for the appropriate duration.
- **Lactat-CY5** Loading:
 - Prepare the **Lactat-CY5** loading solution as described in Protocol I.
 - Carefully remove the compound-containing medium and add the **Lactat-CY5** loading solution.
 - Incubate for 30-60 minutes at 37°C.
- Washing: Wash the wells as described in Protocol I.
- Fluorescence Measurement:

- Add fresh Live Cell Imaging Solution to each well.
- Measure the fluorescence intensity of each well using the microplate reader.
- Data Analysis: Normalize the fluorescence intensity of compound-treated wells to that of vehicle-treated control wells to identify hits that modulate intracellular lactate levels.

Visualizations

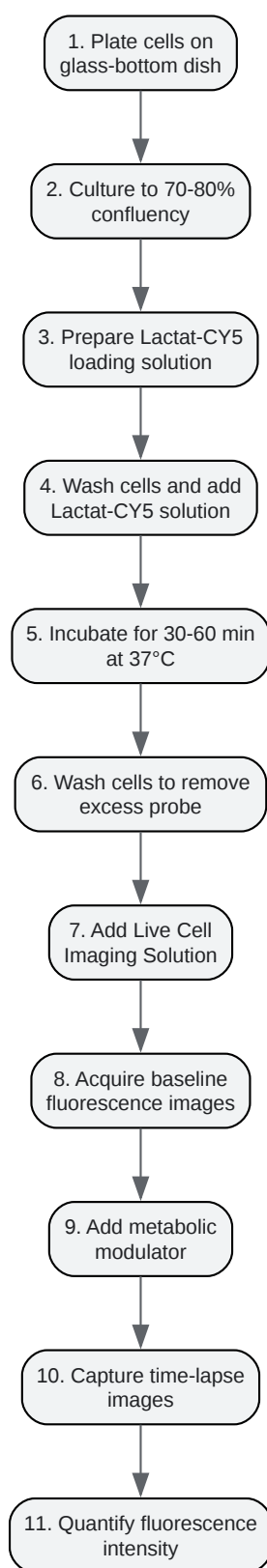
Signaling Pathway: Lactate as a Signaling Molecule



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Caption: Lactate signaling pathways.

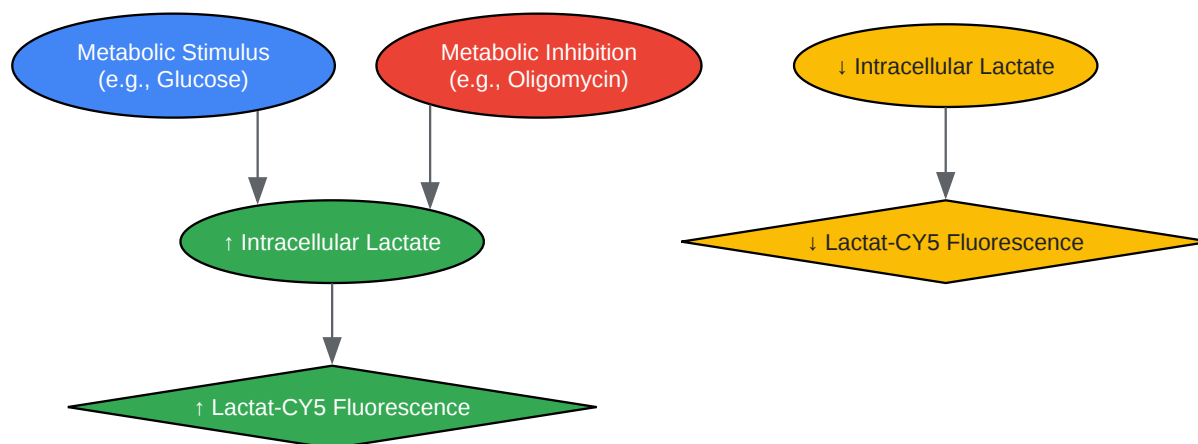
Experimental Workflow: Live-Cell Imaging with Lactat-CY5



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Caption: **Lactat-CY5** live-cell imaging workflow.

Logical Relationship: Interpreting Fluorescence Changes



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Caption: Interpreting **Lactat-CY5** fluorescence changes.

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